
Ethyl 6-aminohexanoate
概要
説明
Ethyl 6-aminohexanoate, also known as EAH, is an organic compound belonging to the class of carboxylic acids. It is an aliphatic compound that is composed of a six-carbon chain with an amino group attached to the sixth carbon. EAH is a versatile molecule and has a wide range of applications in both scientific research and industrial processes.
科学的研究の応用
Hydrophobic and Flexible Structural Element
Ethyl 6-aminohexanoate, as a derivative of 6-aminohexanoic acid, contributes significantly to the field of chemical synthesis. This ω-amino acid, characterized by its hydrophobic and flexible structure, is crucial in the synthesis of modified peptides. It finds extensive use in the polyamide synthetic fibers industry, notably in the production of nylon. Additionally, it serves as a linker in various biologically active structures, highlighting its versatility in molecular design (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Chemical Synthesis
The synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water represents a notable advancement in chemical synthesis. This process achieves a high yield of up to 98% with SnCl2 as an additive, showcasing the potential for efficient production methods in industrial applications (Hou, Luo, Liu, Wang, & Dai, 2014).
Biomedical Applications
In the realm of biomedical science, the derivatives of this compound, specifically phosphazene derivatives containing amino acid esters, have been synthesized and evaluated for their thermosensitive properties. These compounds degrade into harmless products like amino acid and phosphates, making them suitable for biomedical applications. Their lower critical solution temperatures are close to body temperature, which is significant for their potential use in medical treatments (Uslu, Mutlu Balcı, Yuksel, Özcan, Dural, & Beşli, 2017).
Transdermal Permeation Enhancers
The study of esters and amides of hexanoic acid substituted with a tertiary amino group has revealed their efficacy as transdermal permeation enhancers. This research underscores the potential of these compounds in enhancing the delivery of drugs through the skin, thereby contributing to the field of pharmaceuticals and drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Material Science
In material science, the incorporation of this compound derivatives in polymer blends has been explored. For instance, blends of nylon 6 with an ethylene-based multifunctional polymer have demonstrated unique rheology-structure relationships. These blends leverage the chemical reactions between carboxyl or anhydride groups in the polymer and the amino end groups of nylon 6, creating graft copolymers that act as interfacial agents (Han & Chuang, 1985).
Enhanced Synthesis Techniques
Improved synthesis methods, such as the one developed for gabexate mesylate, also highlight the importance of this compound derivatives. This enhanced synthesis approach overcomes the limitations of traditional methods, such as the high cost of raw materials, and has led to increased yields and purity of the final product (Rui, 2011).
作用機序
Target of Action
Ethyl 6-aminohexanoate, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It is an effective inhibitor for enzymes that bind to this particular residue .
Mode of Action
It is known that the compound is synthesized from caprolactam and ethanol in near-critical water . The reaction is estimated to be a second-order reaction in near-critical water .
Biochemical Pathways
The biochemical pathway of 6-aminohexanoate involves its conversion to adipate . This process is facilitated by two enzymes: 6-aminohexanoate aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1) . NylD1 catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine, respectively . NylE1 then catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.34 cm/s .
Result of Action
The result of the action of this compound is the production of adipate from 6-aminohexanoate . This conversion is facilitated by the enzymes NylD1 and NylE1 . The yield of this compound can be as high as 98% with SnCl2 as an additive in near-critical water .
Action Environment
The reaction between caprolactam and ethanol to produce this compound is performed in near-critical water . The influences of the reaction temperature, residence time, initial ratio (reactant/water), pH, and additives on the yields of this compound are discussed . The yield of this compound could be as high as 98% with SnCl2 as an additive in near-critical water .
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 6-aminohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 6-aminohexanoate aminotransferase, which catalyzes the conversion of this compound to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors . This reaction requires pyridoxal phosphate (PLP) as a cofactor. Additionally, adipate semialdehyde dehydrogenase catalyzes the oxidative reaction of adipate semialdehyde to adipate using NADP+ as a cofactor .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s role in cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase plays a crucial role in its biochemical activity . These interactions facilitate the conversion of this compound to adipate, which is essential for various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with specific dosages leading to significant biochemical and cellular changes . High doses of this compound may result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to adipate through the action of 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase . These enzymes play a crucial role in the compound’s metabolism, facilitating its conversion and subsequent involvement in various biochemical processes. The interaction with pyridoxal phosphate (PLP) and NADP+ as cofactors is essential for these metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
ethyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQDCIAOXIFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328137 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-34-6 | |
| Record name | ethyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?
A1: The research article [] explores the synthesis of this compound from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of this compound as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, this compound acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.
Q2: Was this compound successfully conjugated to bile acids in the study? What challenges arose?
A2: While aiming to synthesize bile acid conjugates with this compound, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and this compound, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with this compound. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
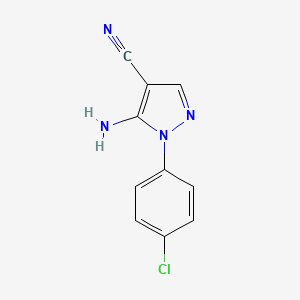

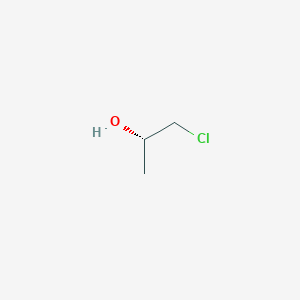
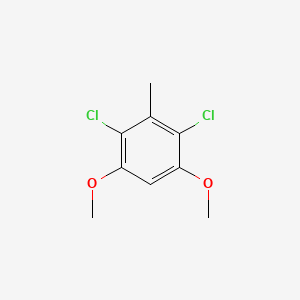


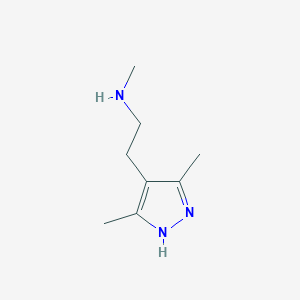
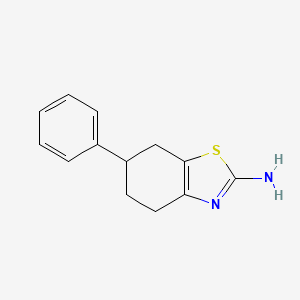
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

